N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide
CAS No.: 1396880-64-0
Cat. No.: VC5723143
Molecular Formula: C24H24N2O
Molecular Weight: 356.469
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396880-64-0 |
|---|---|
| Molecular Formula | C24H24N2O |
| Molecular Weight | 356.469 |
| IUPAC Name | N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C24H24N2O/c1-26(19-20-10-3-2-4-11-20)17-8-7-16-25-24(27)18-22-14-9-13-21-12-5-6-15-23(21)22/h2-6,9-15H,16-19H2,1H3,(H,25,27) |
| Standard InChI Key | PHBXNRFSAOKSGZ-UHFFFAOYSA-N |
| SMILES | CN(CC#CCNC(=O)CC1=CC=CC2=CC=CC=C21)CC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide is C₂₅H₂₇N₃O, yielding a molecular weight of 385.51 g/mol. Key structural components include:
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Naphthalen-1-yl group: A bicyclic aromatic system contributing to hydrophobicity and potential π-π interactions .
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Acetamide backbone: Facilitates hydrogen bonding and metabolic stability .
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Propargylamine side chain: The but-2-yn-1-yl linker introduces rigidity, while the benzyl(methyl)amino group enhances lipophilicity and modulates receptor binding .
Table 1: Comparative Molecular Data of Analogous Acetamides
Synthetic Strategies
Retrosynthetic Analysis
The compound can be synthesized via a multi-step approach:
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Formation of 2-(naphthalen-1-yl)acetic acid: Friedel-Crafts acylation of naphthalene followed by hydrolysis.
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Propargylamine synthesis: Reaction of 4-amino-1-butyne with benzylmethylamine via nucleophilic substitution .
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Amide coupling: Condensation of the acetic acid derivative with the propargylamine using carbodiimide reagents (e.g., EDC/HOBt) .
Optimized Reaction Conditions
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Coupling reaction: Conducted in anhydrous DMF at 0–5°C to minimize alkyne side reactions .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .
Table 2: Key Spectral Data for Intermediate Validation
| Intermediate | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| 2-(Naphthalen-1-yl)acetic acid | 1705 (C=O) | 3.75 (s, 2H, CH₂), 7.4–8.2 (m, 7H, ArH) |
| 4-(Benzyl(methyl)amino)but-2-yn-1-amine | 3300 (≡C-H) | 2.25 (t, 1H, ≡CH), 3.45 (s, 4H, N-CH₂) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
Infrared (IR) Spectroscopy
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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LogP: Predicted 3.2 ± 0.3 (high lipophilicity due to naphthalene and benzyl groups) .
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Aqueous solubility: <0.1 mg/mL, necessitating formulation with co-solvents (e.g., DMSO) .
Thermal Stability
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DSC/TGA: Decomposition onset at 220°C, indicating moderate thermal stability comparable to N-benzyl acetamides .
Hypothetical Biological Applications
Antimicrobial Activity
Structural analogs with naphthalene moieties exhibit activity against Gram-positive bacteria (MIC: 8–32 μg/mL) . The propargylamine group may enhance membrane penetration .
CNS Targeting
Propargylamine derivatives are known MAO-B inhibitors (e.g., rasagiline), suggesting potential neuroprotective applications .
Table 3: Bioactivity of Selected Analogous Compounds
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